molecular formula C16H21NO5S B2727004 ethyl 2-[2-(ethyl carboxy)acetamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate CAS No. 899522-99-7

ethyl 2-[2-(ethyl carboxy)acetamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No.: B2727004
CAS No.: 899522-99-7
M. Wt: 339.41
InChI Key: NHCFDZCVFNOAAM-UHFFFAOYSA-N
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Description

Ethyl 2-[2-(ethyl carboxy)acetamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a tetrahydrobenzo[b]thiophene derivative characterized by a bicyclic core (4,5,6,7-tetrahydro-1-benzothiophene) substituted with two ester groups and an ethyl carboxyacetamido moiety. Its synthesis typically involves derivatization of the 2-amino precursor via acylation or condensation reactions, as seen in analogous compounds .

Properties

IUPAC Name

ethyl 2-[(3-ethoxy-3-oxopropanoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO5S/c1-3-21-13(19)9-12(18)17-15-14(16(20)22-4-2)10-7-5-6-8-11(10)23-15/h3-9H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHCFDZCVFNOAAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)NC1=C(C2=C(S1)CCCC2)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-[2-(ethyl carboxy)acetamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate typically involves multiple steps. One common method includes the reaction of ethyl 3-oxopropanoate with an appropriate amine to form an intermediate, which is then cyclized to form the benzothiophene ring. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

ethyl 2-[2-(ethyl carboxy)acetamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes.

Scientific Research Applications

ethyl 2-[2-(ethyl carboxy)acetamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-[2-(ethyl carboxy)acetamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound is structurally related to several derivatives with modifications at the 2-position acetamido group or the 3-carboxylate ester. Key analogues include:

Compound Name Substituent at 2-Position Substituent at 3-Position Molecular Formula Molecular Weight (g/mol)
Ethyl 2-acetamido-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate Acetamido (CH₃CONH-) Ethyl ester (COOEt) C₁₃H₁₇NO₃S 279.35
Ethyl 2-benzamido-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate Benzamido (C₆H₅CONH-) Ethyl ester (COOEt) C₁₈H₁₉NO₃S 341.42
Ethyl 2-(pyridine-4-carboxamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate Pyridine-4-carboxamido (C₅H₄NCONH-) Ethyl ester (COOEt) C₁₈H₁₉N₂O₃S 355.43
Target Compound Ethyl carboxyacetamido (CH₂CH₂COOCONH-) Ethyl ester (COOEt) C₁₆H₂₁NO₆S (estimated) ~355.41

Key Observations :

  • Steric Bulk : The ethyl carboxy moiety is bulkier than acetamido, which may influence crystal packing and solubility. For example, benzamido derivatives exhibit planar phenyl rings with dihedral angles <10° relative to the benzothiophene core, whereas bulkier groups could increase torsional strain .

Crystallographic and Conformational Analysis

  • Crystal Packing : X-ray studies of related compounds (e.g., benzamido derivatives) reveal intramolecular N–H···O hydrogen bonds forming S(6) ring motifs, stabilizing the planar conformation of the benzothiophene core .
  • Disorder in Cyclohexene Rings : Like the ethyl 2-benzamido analogue, the target compound’s cyclohexene ring may exhibit disorder in methylene groups, resolved using SHELXL refinement with EADP constraints .
  • Software Tools : Structural analyses rely on SHELX (for refinement) and WinGX (for data processing), ensuring consistency with published data .

Biological Activity

Ethyl 2-[2-(ethyl carboxy)acetamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a compound of interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by a benzothiophene core with various functional groups that contribute to its biological activity. The molecular formula is C13H17N1O3S1C_{13}H_{17}N_{1}O_{3}S_{1}, and it has a molecular weight of approximately 267.35 g/mol. The presence of the ethyl carboxy and acetamido groups enhances its solubility and reactivity.

Antitumor Activity

Recent studies have highlighted the antitumor potential of this compound. In vitro evaluations have demonstrated its ability to induce apoptosis in various cancer cell lines, particularly MCF-7 breast cancer cells. Key findings include:

  • IC50 Values : The compound exhibited an IC50 range from 23.2 to 49.9 μM against different cancer cell lines, indicating significant cytotoxicity .
  • Mechanism of Action : Flow cytometry analysis revealed that the compound induces cell cycle arrest at the G2/M phase and promotes late apoptosis (AV+/PI+), with a notable increase in necrotic cell death .
Cell Line IC50 (μM) Mechanism
MCF-723.2Apoptosis & Necrosis
Other Lines49.9Cell Cycle Arrest

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties. In a study involving animal models, it was shown to reduce inflammation markers significantly. The mechanism appears to involve the inhibition of pro-inflammatory cytokines.

Study 1: Apoptosis Induction in Breast Cancer Cells

In a detailed study published in Molecules, researchers investigated the effects of this compound on MCF-7 cells:

  • Experimental Setup : Cells were treated with varying concentrations of the compound for 48 hours.
  • Results : A significant reduction in cell viability was observed (26.86% decrease), alongside increased markers for early and late apoptosis .

Study 2: Anti-inflammatory Effects in Animal Models

A separate investigation focused on the anti-inflammatory effects of the compound in rodent models:

  • Findings : Treatment resulted in decreased levels of inflammatory cytokines such as IL-6 and TNF-alpha.
  • : These results suggest that this compound could be a promising candidate for treating inflammatory diseases .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for ethyl 2-[2-(ethyl carboxy)acetamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate, and how do reaction conditions influence yield?

  • Methodology : Multi-step synthesis typically involves sequential functionalization of the benzothiophene core. For example, sulfonylation or amidation steps require controlled temperatures (e.g., 40–60°C) and polar aprotic solvents like DMF or DMSO to stabilize intermediates and enhance regioselectivity . Yield optimization can be achieved via iterative adjustments of stoichiometry (e.g., 1.2–1.5 equivalents of sulfonyl chloride) and reaction time (6–12 hours for amide coupling) .
  • Key Characterization : Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) followed by NMR (¹H/¹³C) and LC-MS to confirm purity and structure .

Q. How can researchers screen the biological activity of this compound against enzymatic targets?

  • Methodology : Use fluorescence-based assays (e.g., tryptophan quenching) or surface plasmon resonance (SPR) to study binding kinetics with enzymes like kinases or proteases. Prepare compound dilutions in DMSO (≤1% v/v) to avoid solvent interference. Include positive controls (e.g., ATP for kinases) and triplicate measurements to ensure reproducibility .
  • Data Interpretation : Calculate IC₅₀ values using nonlinear regression (e.g., GraphPad Prism). Compare with structural analogs (e.g., chloro- or nitro-substituted derivatives) to identify pharmacophore contributions .

Q. What analytical techniques are critical for characterizing this compound’s stability under varying pH conditions?

  • Methodology : Conduct accelerated stability studies by incubating the compound in buffered solutions (pH 2–10) at 37°C for 48–72 hours. Monitor degradation via HPLC with a C18 column and UV detection (λ = 254 nm). Quantify degradation products using high-resolution mass spectrometry (HRMS) .
  • Key Findings : Carboxylate esters in the structure may hydrolyze under alkaline conditions, requiring formulation in lyophilized or anhydrous forms for long-term storage .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interactions with biological targets, and what discrepancies arise between in silico and experimental data?

  • Methodology : Perform molecular docking (AutoDock Vina, Schrödinger) using crystal structures of target proteins (e.g., PDB entries). Validate predictions with mutagenesis studies (e.g., alanine scanning) to identify critical binding residues. Address contradictions (e.g., false-positive docking poses) by incorporating molecular dynamics simulations (AMBER, GROMACS) to assess binding stability over 100-ns trajectories .
  • Case Study : A predicted hydrogen bond with a catalytic lysine residue may not form experimentally due to solvent accessibility or protein flexibility .

Q. What strategies resolve contradictions in SAR (Structure-Activity Relationship) data for benzothiophene derivatives?

  • Methodology : Use orthogonal assays (e.g., enzymatic vs. cell-based) to differentiate direct target engagement from off-target effects. For example, inconsistent IC₅₀ values in kinase inhibition assays may arise from compound aggregation—mitigate via dynamic light scattering (DLS) and 0.01% BSA addition .
  • Data Integration : Apply multivariate analysis (e.g., PCA) to correlate electronic (Hammett σ) or steric parameters (Taft’s Es) with activity across analogs. For example, electron-withdrawing groups on the phenyl ring enhance potency by 2–3-fold .

Q. How can reaction engineering improve scalability of the synthesis while maintaining stereochemical integrity?

  • Methodology : Transition from batch to flow chemistry for exothermic steps (e.g., sulfonylation) using microreactors with precise temperature control (±2°C). Monitor enantiomeric excess (ee) via chiral HPLC (Chiralpak IA column) and optimize catalyst loading (e.g., 5 mol% Pd/C for hydrogenation) to minimize racemization .
  • Process Analytics : Implement in-line FTIR to track intermediate formation and automate quenching thresholds using feedback control systems .

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